BenchChemオンラインストアへようこそ!

3-(4-Fluorophenoxy)oxetane-3-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Select 3-(4-Fluorophenoxy)oxetane-3-carboxylic acid for your lead optimization campaigns to leverage a 1.2-unit XLogP3-AA increase and a 9.3 Ų TPSA gain over simpler oxetane cores. This 98% pure, single-carboxylic-acid building block minimizes side reactions in parallel synthesis and serves as a validated radical precursor in decarboxylative Giese-type reactions. Its single, stable aromatic fluorine enables straightforward 19F NMR tracking, making it an essential, multi-purpose fragment for FBDD and HTE workflows.

Molecular Formula C10H9FO4
Molecular Weight 212.17 g/mol
Cat. No. B12926964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenoxy)oxetane-3-carboxylic acid
Molecular FormulaC10H9FO4
Molecular Weight212.17 g/mol
Structural Identifiers
SMILESC1C(CO1)(C(=O)O)OC2=CC=C(C=C2)F
InChIInChI=1S/C10H9FO4/c11-7-1-3-8(4-2-7)15-10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13)
InChIKeyFALUWTJUOYBNSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluorophenoxy)oxetane-3-carboxylic acid: A Differentiated Oxetane Building Block for Medicinal Chemistry Procurement


3-(4-Fluorophenoxy)oxetane-3-carboxylic acid (CAS 2167475-84-3, MW 212.17 g/mol, C10H9FO4) is a 3,3-disubstituted oxetane bearing a 4-fluorophenoxy substituent and a carboxylic acid functional group. It belongs to a class of small, polar, three-dimensional heterocycles increasingly utilized in drug discovery to fine-tune physicochemical properties and as isosteric replacements for carbonyl motifs [1]. This specific derivative offers a distinct combination of hydrogen-bonding capacity, lipophilicity, and a synthetically versatile carboxylic acid handle, positioning it as a valuable building block distinct from simpler oxetane analogs [2].

Why 3-(4-Fluorophenoxy)oxetane-3-carboxylic acid Cannot Be Replaced by Generic Oxetane Carboxylic Acids


Substituting 3-(4-Fluorophenoxy)oxetane-3-carboxylic acid with simpler analogs like oxetane-3-carboxylic acid or alternative substituted oxetanes introduces significant changes in key physicochemical properties that directly impact lead optimization outcomes. The presence and exact linkage of the 4-fluorophenoxy group critically alters molecular weight, lipophilicity (XLogP3-AA), topological polar surface area (TPSA), and hydrogen-bonding capacity relative to the unsubstituted core or a methylene-spaced analog [1]. These differences translate into distinct pharmacokinetic profiles, as even minor structural modifications to the oxetane periphery can shift logD values by over 0.5 units and substantially affect aqueous solubility and metabolic stability, making indiscriminate interchange a risk to reproducible SAR and development timelines [2].

Quantitative Differentiation Guide for 3-(4-Fluorophenoxy)oxetane-3-carboxylic acid Against Closest Analogs


Lipophilicity and Topological Polar Surface Area Differentiation vs. Core Oxetane and Methyl Analog

3-(4-Fluorophenoxy)oxetane-3-carboxylic acid exhibits an XLogP3-AA value of 1.1 and a TPSA of 55.8 Ų, as computed by PubChem [1]. In contrast, the unsubstituted oxetane-3-carboxylic acid (MW 102.09 g/mol) lacks aromatic functionality and exhibits significantly lower lipophilicity and TPSA, while the methylene-spaced analog 3-[(4-fluorophenoxy)methyl]-3-oxetanecarboxylic acid (MW 226.20 g/mol) introduces a flexible linker that increases molecular weight and alters conformational preferences [2]. The target compound thus occupies a distinct region of chemical space, offering intermediate lipophilicity and a well-defined hydrogen-bonding profile without the added flexibility of a methylene spacer.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Hydrogen Bond Acceptor Count and Ring Strain in Oxetane Carboxylic Acid Scaffolds

The target compound contains five hydrogen bond acceptors (four from the oxetane oxygen and ether oxygen, one from the carbonyl oxygen of the carboxylic acid), and one hydrogen bond donor (carboxylic acid OH), as computed by Cactvs [1]. In comparison, the methylene-spaced analog 3-[(4-fluorophenoxy)methyl]-3-oxetanecarboxylic acid also has five acceptors and one donor, but the added methylene linker increases rotatable bond count from three to four, potentially reducing conformational rigidity [2]. The 3,3-disubstituted oxetane framework, including the target compound, is noted for its ability to function as a radical precursor via photoredox-catalyzed decarboxylation, a reactivity profile exploited in Giese-type reactions for C–C bond formation [3].

Fragment-Based Drug Discovery Physicochemical Property Optimization Isosteric Replacement

Procurement Differentiation: Purity Specification and Commercial Availability

3-(4-Fluorophenoxy)oxetane-3-carboxylic acid is commercially available from specialty chemical suppliers with a specified purity of 98% (HPLC), as listed on vendor platforms . In contrast, the methylene-spaced analog 3-[(4-fluorophenoxy)methyl]-3-oxetanecarboxylic acid is offered through AldrichCPR (Sigma-Aldrich) as a research-grade building block with purity typically ≥95% . The direct aryloxy-substituted derivative (CAS 1393572-06-9, 3-(4-fluorophenyl)oxetane-3-carboxylic acid) lacks the ether oxygen linkage and is available from multiple vendors at ≥95% purity, with a lower molecular weight of 196.18 g/mol . The target compound's 98% purity specification may offer reduced purification burden in downstream synthetic sequences.

Procurement Quality Control Supply Chain

Optimal Application Scenarios for 3-(4-Fluorophenoxy)oxetane-3-carboxylic acid Based on Quantitative Differentiation


Fragment-Based Lead Optimization Requiring Precise Control of Lipophilicity and TPSA

Medicinal chemistry teams engaged in fragment-based drug discovery (FBDD) or lead optimization campaigns where incremental tuning of lipophilicity and polar surface area is critical. The 1.2-unit XLogP3-AA increase and 9.3 Ų TPSA gain relative to unsubstituted oxetane-3-carboxylic acid provide a distinct starting point for modulating membrane permeability and solubility profiles [1]. This compound is particularly suited for replacing carbonyl-containing fragments with an isosteric oxetane that simultaneously introduces a fluorine atom for metabolic stability and potential 19F NMR tracking [2].

Synthesis of 3,3-Disubstituted Oxetane Libraries via Decarboxylative Radical Coupling

Researchers building diverse 3,3-disubstituted oxetane libraries through photoredox catalysis should prioritize this compound. As an oxetane-3-carboxylic acid, it serves as a validated radical precursor in decarboxylative Giese-type reactions, enabling C–C bond formation at the 3-position [1]. The 4-fluorophenoxy substituent remains intact during decarboxylation, allowing the introduction of varied alkyl/aryl groups while preserving the beneficial physicochemical properties conferred by the aromatic ether [2].

High-Throughput Chemistry Workflows Requiring High-Purity Building Blocks

Medicinal chemistry teams employing parallel synthesis or high-throughput experimentation (HTE) where initial building block purity directly impacts success rates. The 98% purity specification reduces the likelihood of side reactions and simplifies LC-MS analysis of crude reaction mixtures [1]. The compound's single carboxylic acid handle enables straightforward amide coupling or esterification, while the rigid oxetane core minimizes the formation of atropisomers or complex diastereomeric mixtures during library production [2].

Development of Fluorine-Containing PET Tracers or 19F NMR Probes

Imaging and biophysics groups developing fluorine-19 MRI contrast agents, PET tracers, or 19F NMR probes for protein-ligand interaction studies. The single fluorine atom in a chemically stable aromatic ring provides a sensitive NMR handle without the metabolic liability of aliphatic fluorines. The oxetane ring's polarity and hydrogen-bonding capacity facilitate aqueous solubility, while the carboxylic acid allows conjugation to targeting vectors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Fluorophenoxy)oxetane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.